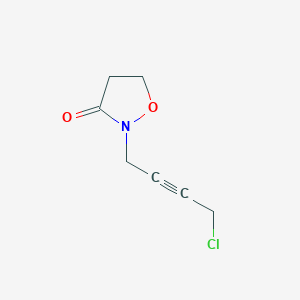![molecular formula C18H20Br2O2 B15165903 1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-31-9](/img/structure/B15165903.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound with a complex structure that includes two benzene rings connected by a butane-1,4-diylbis(oxy) linker, each benzene ring bearing a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,4-butanediol with 3-bromomethylphenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-butanediol react with the bromomethyl groups of 3-bromomethylphenol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(azidomethyl)benzene], 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(thiomethyl)benzene], or 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(methoxymethyl)benzene].
Oxidation: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(hydroxymethyl)benzene] or 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(formyl)benzene].
Reduction: Products such as 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(methyl)benzene].
Applications De Recherche Scientifique
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form cross-linked networks.
Mécanisme D'action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. The butane-1,4-diylbis(oxy) linker provides structural flexibility, allowing the compound to interact with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]: Similar structure but with bromomethyl groups in the para position.
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]: Similar structure but with bromomethyl groups in the ortho position.
1,1’-[Butane-1,4-diylbis(oxy)]bis[4-ethylbenzene]: Similar structure but with ethyl groups instead of bromomethyl groups.
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the specific positioning of the bromomethyl groups in the meta position, which can influence its reactivity and the types of products formed in chemical reactions. This positioning can also affect the compound’s physical properties and its interactions with other molecules.
Propriétés
Numéro CAS |
560086-31-9 |
|---|---|
Formule moléculaire |
C18H20Br2O2 |
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-[4-[3-(bromomethyl)phenoxy]butoxy]benzene |
InChI |
InChI=1S/C18H20Br2O2/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-12H,1-2,9-10,13-14H2 |
Clé InChI |
GZWIJICSZVXRKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


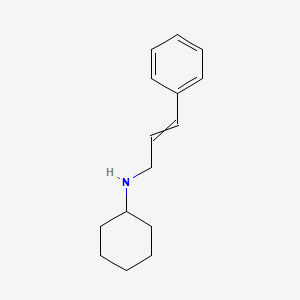

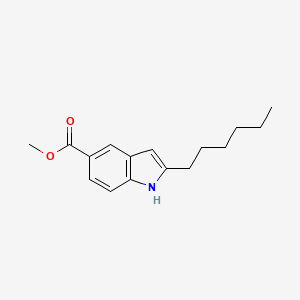

![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
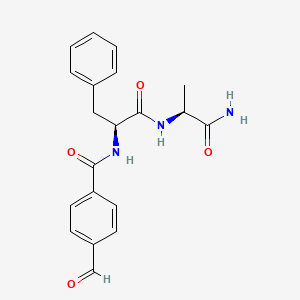
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)
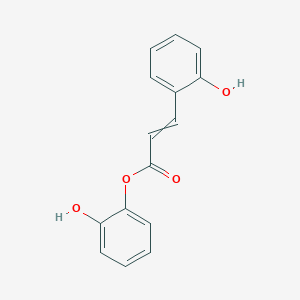
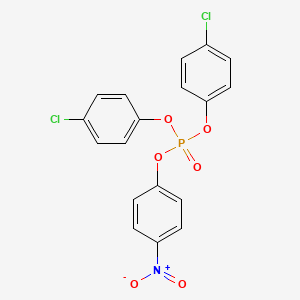
![Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-](/img/structure/B15165890.png)
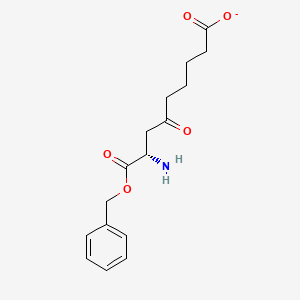
![5-[2-(6-Amino-3H-purin-3-yl)ethyl]-6-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B15165911.png)
